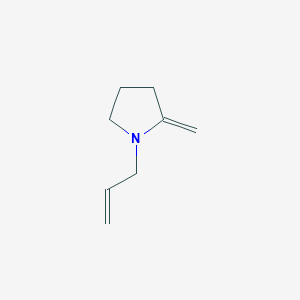
Pyrrolidine, 2-methylene-1-(2-propenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-methylenepyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as the heteroatom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-2-methylenepyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an allyl halide with a methylene-containing amine in the presence of a base can yield 1-Allyl-2-methylenepyrrolidine. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-Allyl-2-methylenepyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-2-methylenepyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Allyl-2-methylenepyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism by which 1-Allyl-2-methylenepyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a saturated five-membered ring.
2-Methylenepyrrolidine: Lacks the allyl group but shares the methylene functionality.
1-Allylpyrrolidine: Contains the allyl group but lacks the methylene group.
Uniqueness: 1-Allyl-2-methylenepyrrolidine is unique due to the presence of both the allyl and methylene groups, which confer distinct reactivity and binding properties compared to its analogs. This dual functionality allows for a broader range of chemical transformations and biological interactions .
Propriétés
Numéro CAS |
184288-52-6 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
Clé InChI |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
SMILES canonique |
C=CCN1CCCC1=C |
Synonymes |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















